3-Cyclopropoxy-5-nitropyridin-4-amine
Description
3-Cyclopropoxy-5-nitropyridin-4-amine is a pyridine derivative featuring a cyclopropoxy group at position 3 and a nitro group at position 5. The cyclopropoxy moiety introduces both steric bulk and unique electronic effects due to the strained cyclopropane ring and the oxygen atom’s lone pairs.
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H9N3O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2,(H2,9,10) |
InChI Key |
JFTDCIJDZQXDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of pyridine derivatives. For instance, pyridine can be nitrated using a mixture of nitric acid and sulfuric acid to form nitropyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow methods allow for better control of reaction conditions, minimizing the formation of by-products and improving safety . The use of microreactor technology can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as iron and acetic acid are commonly used.
Substitution: Nucleophiles such as amines and alkylating agents can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Cyclopropoxy-5-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as nonlinear optical materials.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares 3-Cyclopropoxy-5-nitropyridin-4-amine with key analogs, highlighting substituent-driven differences:
Key Observations:
- Electronic Effects : The nitro group (common in all except the methylthio analog) strongly withdraws electrons, activating the pyridine ring for electrophilic attacks at specific positions. The cyclopropoxy group’s electron-donating resonance effect may counterbalance this slightly, unlike chloro’s purely inductive withdrawal .
- Solubility : The nitro group enhances polarity, favoring solubility in polar aprotic solvents (e.g., DMSO). Cyclopropoxy’s oxygen may improve water solubility compared to chloro .
Stability and Reactivity
- Nitro Group : All nitro-substituted analogs are prone to reduction (e.g., to amines) under catalytic hydrogenation, which could be leveraged for prodrug designs.
- Cyclopropoxy Stability : The cyclopropane ring’s strain may render the compound susceptible to ring-opening under strong acidic conditions, limiting formulation options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
